(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a straightforward route to 1,4-dihydropyrrolo[3,2-b]pyrroles comprised of two electron-withdrawing quinoline or tetrazolo[1,5-a]quinoline scaffolds has been developed . The versatile multicomponent reaction affording 1,4-dihydropyrrolo[3,2-b]pyrroles combined with intramolecular direct arylation enables assembly of these products in just three steps from anilines with overall yields exceeding 30% .Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the retrieved sources .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Synthesis and Chemical Properties
Benzamide derivatives are frequently synthesized and studied for their chemical properties and potential as intermediates in the production of more complex molecules. Studies on the synthesis of benzamide derivatives often focus on optimizing reaction conditions, exploring new synthetic pathways, and understanding the structure-activity relationships (SAR) that govern their chemical behavior. For example, the synthesis of benzamide-based molecules with potential antipsychotic properties has been explored, highlighting the importance of these compounds in medicinal chemistry (Yang et al., 2016).
Biological Activity and Pharmaceutical Applications
Benzamide derivatives are also studied for their biological activities, including antimicrobial, antiviral, and antitumor properties. These compounds often serve as key scaffolds in the development of new pharmaceutical agents. For instance, research on substituted 2-aminobenzothiazoles derivatives has shown potential antimicrobial activity, indicating the utility of benzamide derivatives in addressing antimicrobial resistance (Anuse et al., 2019). Additionally, benzamide derivatives have been evaluated for their anti-inflammatory and analgesic properties, further demonstrating their pharmaceutical relevance (Abu‐Hashem et al., 2020).
Material Science and Environmental Applications
In material science, benzamide derivatives are explored for their potential in creating new materials with unique properties, such as fluorescence or magnetic responsiveness. The study of fluorescent sensors for metal ions based on benzimidazole and benzothiazole conjugated Schiff base highlights the application of benzamide derivatives in sensing and detection technologies (Suman et al., 2019). Moreover, benzamide-based compounds are investigated for environmental applications, such as the removal of heavy metals from industrial wastes, indicating their potential in environmental remediation efforts (Zargoosh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-22-17-13(20)6-3-7-14(17)27-19(22)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZQELHXXYNCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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